4-chloro-3-methylphenyl 4-bromobenzoate
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Overview
Description
4-Chloro-3-methylphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and methyl group on the phenyl ring and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-methylphenyl 4-bromobenzoate typically involves the esterification of 4-chloro-3-methylphenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzoate ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of 4-chloro-3-methylphenyl alcohol.
Scientific Research Applications
4-Chloro-3-methylphenyl 4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Biological Studies: Used in the study of enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active phenol and benzoic acid derivatives. These derivatives can then interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Shares the phenyl ring with chloro and methyl substituents but lacks the ester and bromobenzoate moiety.
4-Bromobenzoic Acid: Contains the bromobenzoate moiety but lacks the phenyl ring with chloro and methyl substituents.
Uniqueness: 4-Chloro-3-methylphenyl 4-bromobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and bromine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-9-8-12(6-7-13(9)16)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPPKSIMXIBDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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